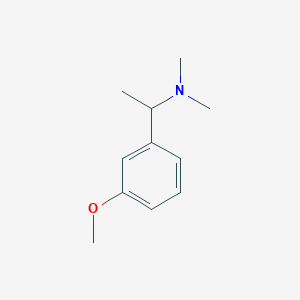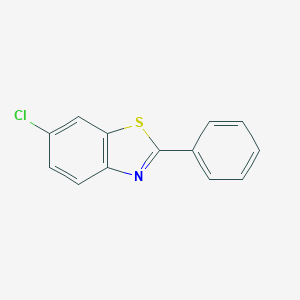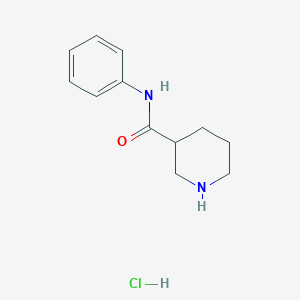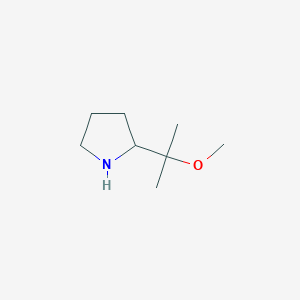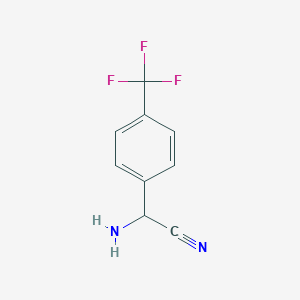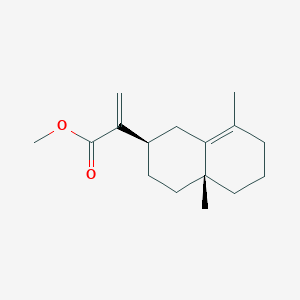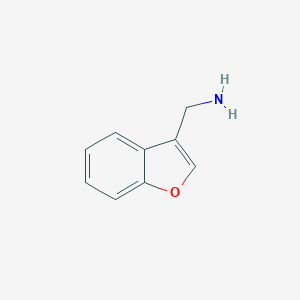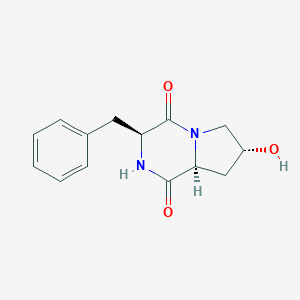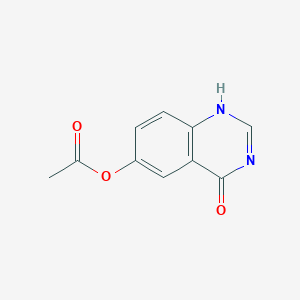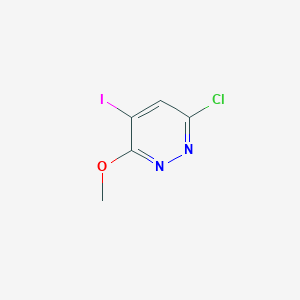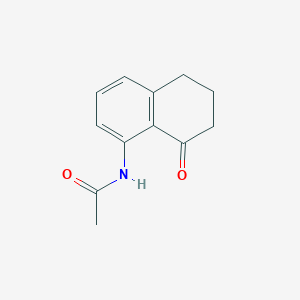![molecular formula C14H18N2O B169081 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one CAS No. 155600-90-1](/img/structure/B169081.png)
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Overview
Description
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a heterocyclic compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the ring system
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is the KRAS G12C . KRAS is a protein that plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic changes in human cancers .
Mode of Action
This compound interacts with its target, KRAS G12C, as a covalent inhibitor . This means it forms a chemical bond with the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected by 2-Benzyl-2,7-diazaspiro[3Given its target, it is likely to impact pathways related to cell growth and differentiation, which are regulated by the kras protein .
Pharmacokinetics
The pharmacokinetic properties of 2-Benzyl-2,7-diazaspiro[3It is known to havefavorable metabolic stability , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effect on the KRAS G12C protein. This could potentially lead to a decrease in cell proliferation and an increase in cell differentiation, thereby exerting an anti-tumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that it is stable under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one typically involves the reaction of benzylamine with a suitable cyclic ketone under controlled conditions. One common method includes the use of a spirocyclization reaction, where benzylamine reacts with a cyclic ketone in the presence of a catalyst to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride: Similar in structure but with a hydrochloride group.
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJFGKKSPAGPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



